N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H19NO3S and its molecular weight is 365.45. The purity is usually 95%.
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Scientific Research Applications
Antidepressant Activity
Research on benzo[b]thiophene derivatives, including compounds structurally related to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide, has demonstrated potential antidepressant activity. For instance, Orus et al. (2002) synthesized benzo[b]thiophene derivatives with varying substituents, which showed dual action at 5-HT1A serotonin receptors and serotonin reuptake inhibition, indicating potential as new antidepressant drugs (Orus et al., 2002).
Anti-inflammatory Properties
Another study by Boschelli et al. (1995) focused on benzo[b]thiophene and benzofuran derivatives, identifying compounds that inhibit the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 on endothelial cells, thereby reducing inflammation. These findings suggest the potential of such compounds, including this compound, in developing anti-inflammatory agents (Boschelli et al., 1995).
Synthesis and Biological Activity
Mohareb et al. (2004) explored the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards various nucleophiles to yield a range of heterocyclic derivatives, showcasing the synthetic versatility of benzo[b]thiophene-based compounds for potential biological applications (Mohareb et al., 2004).
Future Directions
The future directions for the study of “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide” could involve further exploration of its therapeutic properties and potential applications in medicinal chemistry . Additionally, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest .
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity toward 5-HT1A sites .
Biochemical Pathways
For instance, it is involved in the regulation of mood and anxiety, and it is the target of many antidepressant medications .
Result of Action
Given its target, it can be inferred that the compound may have potential effects on mood regulation and could potentially be used in the treatment of psychiatric disorders such as depression and anxiety .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-13(10-15-12-26-19-9-4-3-7-16(15)19)22-21(23)18-11-14-6-5-8-17(24-2)20(14)25-18/h3-9,11-13H,10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAGPKRYYJJBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.